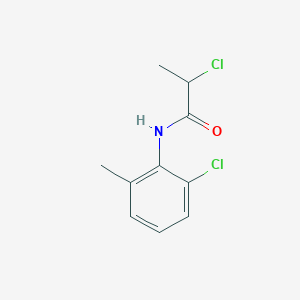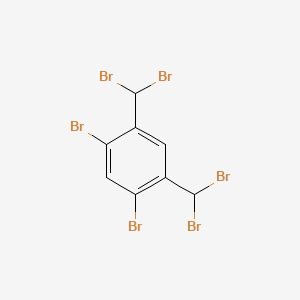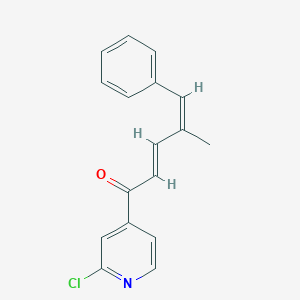
(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, commonly known as CP-544326, is a small molecule inhibitor that has been widely researched for its potential therapeutic applications. CP-544326 belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of complex organic compounds, including those similar to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, has been extensively explored for their potential applications in materials science and molecular electronics. For instance, the facile preparation and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives have been detailed, revealing insights into their structural and electronic properties through various spectroscopic techniques and computational studies (Khalid et al., 2020). These compounds exhibit potential for applications in nonlinear optics and as molecular switches due to their unique electronic configurations and photophysical properties.
Molecular Architecture
Research has also focused on the development of supramolecular architectures through the self-assembly of chalcone derivatives and substituted diazo-β-diketones. The study of pyridyl chalcones and their ability to form complex structures via non-covalent interactions highlights the potential of these compounds in designing new materials with specific optical or electronic properties (Prajapati et al., 2008). Such research underscores the importance of (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one and related compounds in the development of advanced materials.
Catalytic Activity
The catalytic properties of palladium(II) complexes, incorporating ligands structurally related to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one, have been explored for their efficacy in facilitating the Heck reaction. This research highlights the significance of these compounds in synthetic chemistry, offering a pathway to efficiently create carbon-carbon bonds, a foundational aspect of organic synthesis (Das et al., 2009).
Optical Properties
The exploration of the optical properties of compounds similar to (2E,4Z)-1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one has led to the synthesis of new chromophores with potential applications in organic electronics and photonics. Studies on extended π-conjugated organic materials based on methyl pyridinium compounds demonstrate the impact of molecular structure on the optical and nonlinear optical properties, offering insights into the design of novel materials for electronic and photonic applications (Antony et al., 2019).
Eigenschaften
IUPAC Name |
(2E,4Z)-1-(2-chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-13(11-14-5-3-2-4-6-14)7-8-16(20)15-9-10-19-17(18)12-15/h2-12H,1H3/b8-7+,13-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSEVLGRUTHGK-ZXAHDXGASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=CC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-4-yl)-4-methyl-5-phenylpenta-2,4-dien-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



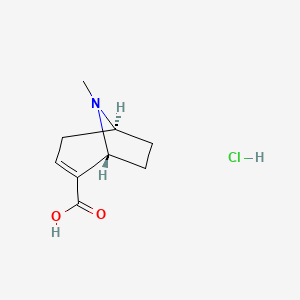
![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)
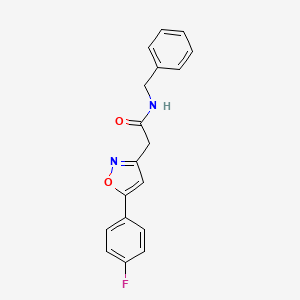
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)
![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)
![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)
